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molecular formula C9H12O2 B022458 4-(2-Methoxyethyl)phenol CAS No. 56718-71-9

4-(2-Methoxyethyl)phenol

Cat. No. B022458
M. Wt: 152.19 g/mol
InChI Key: FAYGEALAEQKPDI-UHFFFAOYSA-N
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Patent
US05124489

Procedure details

The procedure of Example 2 was repeated with a solution of 2.00 g (10.2 mmol) 4-hydroxyphenylglyoxal dimethyl acetal in 10 g methanol containing 0.23 g (6.3) mmol) hydrogen chloride and 0.20 g moist 10% Pd/C catalyst being reacted with hydrogen ga pressurized at 170 psig at 25° C. with stirring of 550 rpm. A 53% yield of 4-(2'-methoxyethyl)phenol was obtained.
Name
4-hydroxyphenylglyoxal dimethyl acetal
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[C:3](OC)([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1)[CH:4]=[O:5].Cl.[H][H].[CH3:18]O>[Pd]>[CH3:18][O:5][CH2:4][CH2:3][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1

Inputs

Step One
Name
4-hydroxyphenylglyoxal dimethyl acetal
Quantity
2 g
Type
reactant
Smiles
COC(C=O)(C1=CC=C(C=C1)O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
with stirring of 550 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
pressurized at 170 psig at 25° C.

Outcomes

Product
Name
Type
product
Smiles
COCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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